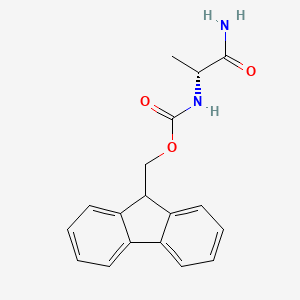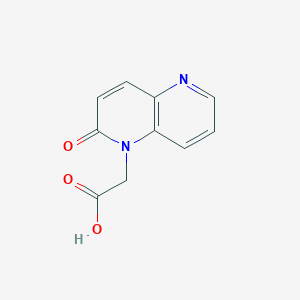
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a dichloro-nitrophenoxy group and a carboxylic acid methyl ester group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The phenoxy ring is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Coupling Reaction: The chlorinated nitrophenoxy compound is coupled with a quinoline derivative under basic conditions to form the desired product.
Esterification: The final step involves esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols.
Major Products
Amino Derivatives: Reduction of the nitro group results in amino derivatives.
Hydroxyl Derivatives: Oxidation can lead to the formation of hydroxyl derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
科学研究应用
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and binding affinity to biological targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2,6-Dichloro-4-nitrophenol: Shares the dichloro-nitro substitution pattern but lacks the quinoline and ester groups.
Quinoline-8-carboxylic acid: Contains the quinoline core and carboxylic acid group but lacks the dichloro-nitrophenoxy substitution.
Methyl 2,6-dichloro-4-nitrophenyl ether: Similar phenoxy substitution but lacks the quinoline core.
Uniqueness
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate is unique due to the combination of its quinoline core and dichloro-nitrophenoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H10Cl2N2O5 |
|---|---|
分子量 |
393.2 g/mol |
IUPAC 名称 |
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-8-carboxylate |
InChI |
InChI=1S/C17H10Cl2N2O5/c1-25-17(22)12-4-2-3-9-5-11(8-20-15(9)12)26-16-13(18)6-10(21(23)24)7-14(16)19/h2-8H,1H3 |
InChI 键 |
OODDBHYJTLZNDL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC2=CC(=CN=C21)OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(3-Bromobenzylidene)amino]-2-fluorobenzoic acid methyl ester](/img/structure/B8550737.png)



![Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate](/img/structure/B8550796.png)



